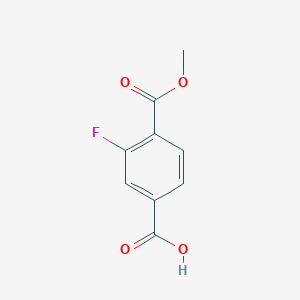

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZVQVKEQQOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266770 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-11-8 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized and powerful tool for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This technical guide provides an in-depth exploration of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a key fluorinated building block that has garnered significant interest in the pharmaceutical and materials science sectors. Its CAS Number is 161796-11-8.[1]

This document will serve as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the synthesis, physicochemical properties, reactivity, and applications of this versatile compound. By elucidating the causal relationships behind its synthetic pathways and its utility in constructing complex molecular architectures, this guide aims to empower scientists to leverage the full potential of this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 161796-11-8 | [1] |

| Molecular Formula | C₉H₇FO₄ | |

| Molecular Weight | 198.15 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | BHCZVQVKEQQOAN-UHFFFAOYSA-N | |

| Storage | Sealed in a dry environment at room temperature. |

-

¹³C NMR of 3-Fluoro-4-methoxybenzoic acid: The carbon spectrum of this related compound has been reported, providing a basis for predicting the chemical shifts in the target molecule.[2]

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and illustrative synthetic approach can be inferred from established organic chemistry principles and procedures for analogous compounds. A plausible and efficient route would likely involve the esterification of the corresponding carboxylic acid precursor.

A related synthesis for 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate.[3] This reaction is typically carried out in a mixture of methanol and water with a strong base like sodium hydroxide, followed by acidification to yield the final product.[3] This highlights a common strategy for manipulating the functional groups on this type of scaffold.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for this compound, emphasizing the key transformations.

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable building block in the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom, a carboxylic acid, and a methyl ester provides multiple points for chemical modification and incorporation into larger, more complex structures.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated benzoic acid derivatives are common structural components in many NSAIDs. The fluorine atom can enhance the anti-inflammatory and analgesic properties of the final drug molecule.[4]

-

Antiviral and Antifungal Agents: The versatility of the fluorinated benzoic acid scaffold allows for its incorporation into novel antiviral and antifungal drug candidates.[5] The strategic placement of the fluorine atom can improve the drug's interaction with its biological target and enhance its overall efficacy.[4]

-

Antimicrobial Agents: Derivatives of fluorinated benzoic acids, such as oxadiazoles, have shown promise as antimicrobial agents.[6] The ability to modify the core structure of this compound makes it a valuable starting material for the synthesis of new antimicrobial compounds.[6][7]

Strategic Advantages in Drug Design

The incorporation of the this compound moiety into a drug candidate can offer several strategic advantages:

-

Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune the lipophilicity and electronic properties of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased in vivo half-life of the drug.

-

Improved Target Binding: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, resulting in enhanced binding affinity and potency.

The following diagram illustrates the central role of this building block in accessing diverse therapeutic agents.

Caption: Applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound and related structures.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.

-

Respiratory Protection: In case of insufficient ventilation, a suitable respiratory mask should be used.

For more detailed information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the fields of drug discovery and materials science. Its unique combination of functional groups and the strategic placement of a fluorine atom provide a powerful platform for the synthesis of a wide array of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable scientists to effectively harness its potential in the development of novel therapeutics and advanced materials. As the demand for sophisticated and highly functionalized molecular building blocks continues to grow, the importance of compounds like this compound in driving innovation is set to increase.

References

-

The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-17). Retrieved from [Link]

-

Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. (2025-09-09). Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved from [Link]

-

MSDS of 3-Fluoro-4-hydroxy benzoic acid - Capot Chemical. (2013-09-06). Retrieved from [Link]

Sources

- 1. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR [m.chemicalbook.com]

- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8). As a key building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document details its structural attributes, available physical property data, and outlines standardized experimental protocols for their determination. Safety considerations and the role of its structural analogs in drug discovery are also discussed to provide a holistic understanding for researchers and drug development professionals.

Introduction

This compound is a fluorinated aromatic carboxylic acid that has garnered interest as a versatile intermediate in organic synthesis. The presence of a fluorine atom, a carboxylic acid group, and a methyl ester on the same benzene ring imparts unique reactivity and functionality to the molecule. These features make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a principle widely exploited in drug design. This guide serves as a centralized resource for the fundamental physical properties of this compound, enabling researchers to make informed decisions in experimental design and application.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and biological assessment.

Chemical Structure and Molecular Formula

The structural integrity of a molecule is the primary determinant of its chemical and physical behavior.

Figure 1: Chemical structure of this compound.

The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C3 position and a methoxycarbonyl group at the C4 position.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, have limited direct experimental data in publicly accessible literature. In such cases, data for structurally similar compounds are provided for estimation and comparative purposes.

| Property | Value | Source |

| CAS Number | 161796-11-8 | [1][2][3][4] |

| Molecular Formula | C₉H₇FO₄ | [4] |

| Molecular Weight | 198.15 g/mol | [4] |

| Physical Form | Solid | [1] |

| Purity | 95% - 98% | [1][2] |

| Melting Point | Data not available. For the related compound, 3-Fluoro-4-methoxybenzoic acid, the melting point is 211-213 °C. For 3-Fluoro-4-methylbenzoic acid, it is 171-175 °C. | [5] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. A qualitative assessment suggests it is likely soluble in common organic solvents such as methanol, ethanol, and acetone, and sparingly soluble in water. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity and reproducibility, the determination of physical properties must follow standardized and validated protocols. This section outlines the methodologies for measuring key physical parameters of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range.

Figure 2: Workflow for melting point determination.

Solubility Assessment

Solubility is a fundamental property that influences a compound's utility in various applications, from reaction chemistry to drug delivery.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen, including water, methanol, ethanol, acetone, dichloromethane, and toluene.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound dissolves, it is recorded as "soluble." If it does not, the mixture can be gently heated to assess solubility at elevated temperatures. The degree of solubility can be qualitatively described as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet or Thin Film

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Sample Preparation (Thin Film): A solution of the compound in a volatile solvent is deposited on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded. Key vibrational frequencies corresponding to functional groups (e.g., C=O, C-F, O-H) are identified.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Methodology: Solution-State NMR

-

Sample Preparation: A small amount of the compound (typically 5-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The solution is transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer. Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

Synthesis and Applications

While specific synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be conceptually derived from related compounds. For instance, it could potentially be synthesized from 3-fluoro-4-methylbenzoic acid through oxidation of the methyl group followed by esterification.

The structural motifs present in this compound are of significant interest in medicinal chemistry. The closely related compound, 3-Fluoro-4-methoxybenzoic acid, is a key intermediate in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential treatments for Alzheimer's disease.[6][7][8] The fluorine substituent is known to enhance metabolic stability and binding affinity of drug candidates.[6] The carboxylic acid and ester functionalities provide handles for further chemical modification to generate libraries of compounds for biological screening.

Figure 3: The role of this compound as a building block in the drug discovery process.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its known physical and chemical properties, along with standardized protocols for their experimental determination. While some physical data for this specific compound remains to be fully characterized in the public domain, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their scientific pursuits. A thorough understanding and application of these principles will undoubtedly facilitate the advancement of research and the development of novel chemical entities.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

-

LookChem. (n.d.). Cas 394-42-3,2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2238. [Link]

-

ChemUniverse. (n.d.). This compound [Q09528]. Retrieved from [Link]

Sources

- 1. This compound | 161796-11-8 [sigmaaldrich.com]

- 2. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 161796-11-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Cornerstone for Modern Drug Discovery

This technical guide offers a comprehensive overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a pivotal molecular building block for researchers, scientists, and professionals in drug development. We will explore its chemical structure, synthesis, and critical applications, providing expert insights and actionable protocols.

Core Compound Overview: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. This compound, with its distinct arrangement of a fluoro group, a carboxylic acid, and a methyl ester on a benzene ring, presents a versatile scaffold for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A fundamental understanding of the compound's properties is essential for its effective utilization.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 161796-11-8[1][2][3][4] |

| Molecular Formula | C9H7FO4[1][2] |

| Molecular Weight | 198.15 g/mol [1][2] |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1][2] |

| Storage | Sealed in a dry, room temperature environment[1][4] |

Structural Elucidation Through Spectroscopy

Spectroscopic data is paramount for the unambiguous confirmation of the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and a singlet corresponding to the methyl ester protons.

-

¹³C NMR : The carbon spectrum will show distinct resonances for the carboxylic acid carbon, the ester carbonyl carbon, the methoxy carbon, and the aromatic carbons. The carbon atom directly bonded to fluorine will display a large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, and the C-F stretch.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak would be observed, confirming the mass of 198.15 Da.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through various synthetic routes. A logical and commonly employed strategy involves the functionalization of a substituted fluorotoluene.

A Recommended Synthetic Pathway

This protocol outlines a robust and scalable laboratory synthesis.

A Generalized Synthetic Workflow

Step-by-Step Experimental Protocol:

-

Oxidation of the Methyl Group : 2-Fluoro-4-methyl-1-nitro-benzene can be oxidized using a strong oxidizing agent like potassium dichromate in the presence of concentrated sulfuric acid and glacial acetic acid. This reaction, when heated, converts the methyl group to a carboxylic acid, yielding 3-fluoro-4-nitro-benzoic acid.[5]

-

Reduction of the Nitro Group : The nitro group of 3-fluoro-4-nitro-benzoic acid is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation.

-

Diazotization and Sandmeyer Reaction : The resulting 3-fluoro-4-aminobenzoic acid is diazotized using sodium nitrite and a mineral acid. The subsequent Sandmeyer reaction with a cyanide salt, such as copper(I) cyanide, introduces the cyano group at the 4-position.

-

Esterification and Hydrolysis : The carboxylic acid can be esterified to the methyl ester using methanol and an acid catalyst. The cyano group can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid. Alternatively, the order of these final steps may be reversed.

Rationale for Experimental Choices:

-

The choice of a strong oxidizing agent in the initial step is crucial for the efficient conversion of the relatively unreactive methyl group.

-

The Sandmeyer reaction is a reliable and well-established method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate.

-

The final esterification and hydrolysis steps are standard organic transformations, with conditions that can be optimized to maximize yield and purity.

Applications in Contemporary Drug Discovery

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Role as a Key Building Block

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored in the development of treatments for a range of conditions. For instance, related fluorinated benzoic acid derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral, and antifungal agents.[6] The fluorine atom can modulate the pharmacological properties of the final drug molecule.[6]

Case Study: Development of Novel Therapeutics

While specific examples directly citing this compound are proprietary, the broader class of fluorinated benzoic acids is integral to modern drug development. For example, 3-Fluoro-4-methoxybenzoic acid, a closely related compound, is used in the synthesis of molecules for the treatment of Alzheimer's disease and in the development of antimicrobial agents.[7] The title compound, with its additional methoxycarbonyl group, provides an extra handle for chemical modification, allowing for the construction of more complex and potentially more potent drug candidates.

Conclusion and Future Directions

This compound is a strategically important building block in the arsenal of medicinal chemists. Its synthesis is achievable through established organic transformations, and its versatile structure allows for its incorporation into a wide array of complex molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such highly functionalized and strategically fluorinated scaffolds is set to expand, paving the way for the next generation of innovative medicines.

References

A comprehensive list of references, including peer-reviewed articles and supplier information, can be compiled by searching chemical databases such as PubChem, SciFinder, and Reaxys using the compound's name and CAS number (161796-11-8). Key suppliers of this chemical include Sigma-Aldrich, Apollo Scientific, and BLD Pharm.[1][3][4] For detailed synthetic procedures and characterization data, consulting the primary chemical literature is recommended.

Sources

- 1. This compound | 161796-11-8 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 161796-11-8|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is a disubstituted benzoic acid derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 198.15 g/mol | |

| Molecular Formula | C₉H₇FO₄ | |

| CAS Number | 161796-11-8 | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Synthesis and Mechanistic Considerations

A potential synthetic pathway could involve the selective fluorination and subsequent carboxylation and esterification of a suitable precursor. For instance, starting from a fluorotoluene derivative, oxidation of the methyl group to a carboxylic acid, followed by esterification, is a common synthetic strategy. The regioselectivity of these reactions would be critical in obtaining the desired 3-fluoro-4-(methoxycarbonyl) substitution pattern.

An analogous synthesis for the isomeric 2-Fluoro-4-(methoxycarbonyl)benzoic acid involves the oxidation of 3-fluoro-4-formylmethylbenzoate using sodium chlorite and sulfamic acid.[2] This suggests that a similar oxidation of a corresponding aldehyde precursor could be a viable route for the title compound.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Characterization

Detailed experimental spectroscopic data for this compound is not available in the provided search results. However, based on the known principles of NMR, IR, and mass spectrometry, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and methoxycarbonyl groups. A singlet corresponding to the methyl protons of the ester group would also be present.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule. The carbon atoms directly attached to the fluorine and the carbonyl groups of the acid and ester would exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester functionalities. A broad O-H stretching band for the carboxylic acid would also be a prominent feature.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and other characteristic fragments.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the ester, and the fluorinated aromatic ring.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction.

-

Ester: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

-

Fluorinated Aromatic Ring: The fluorine atom can influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

The presence of fluorine is particularly significant in medicinal chemistry. The introduction of fluorine into a drug candidate can modulate its metabolic stability, binding affinity, and pharmacokinetic properties.

Fluorinated benzoic acid derivatives are important intermediates in the synthesis of a variety of pharmaceutically active compounds. For example, related compounds are used in the development of:

-

Anti-inflammatory drugs: Fluorinated benzoic acids serve as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial agents: They are used in the synthesis of heterocyclic compounds with antimicrobial activity.[4]

-

Treatments for neurodegenerative diseases: Derivatives of fluorinated benzoic acids have shown potential in the development of therapies for conditions like Alzheimer's disease.[4]

Logical Flow of Application in Medicinal Chemistry:

Caption: Application of this compound in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

Hazard Identification: Based on the GHS pictograms and hazard statements for this compound, it is classified as:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.[5]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes.[5]

-

If inhaled: Move the person to fresh air.[6]

-

If swallowed: Rinse mouth and seek medical attention.[7]

Conclusion

This compound, with a molecular weight of 198.15 g/mol , is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the development of novel therapeutic agents. Proper handling and storage procedures are essential to ensure laboratory safety. Further research into the specific synthesis and spectroscopic characterization of this compound will undoubtedly expand its applications in science and industry.

References

-

Capot Chemical. MSDS of 3-Fluoro-4-hydroxy benzoic acid. (2013-09-06). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (2025-12-17). [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

Sakaki, T., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 1, 2009, pp. o104. [Link]

Sources

3-Fluoro-4-(methoxycarbonyl)benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The synthesis commences with the readily available precursor, 3-fluoro-4-methylbenzoic acid, and proceeds through a two-step sequence involving oxidation and selective mono-esterification. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: Significance of this compound

This compound (CAS No: 179972-78-4) is a highly functionalized aromatic carboxylic acid derivative. The presence of a fluorine atom, a carboxylic acid, and a methyl ester on the benzene ring makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] The fluorine substituent can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound serves as a crucial precursor in the development of novel therapeutics and agrochemicals.[2]

This guide will detail a reliable and scalable synthetic route to this compound, focusing on the underlying chemical principles and practical experimental considerations.

Overview of the Synthetic Pathway

The selected synthetic pathway for this compound begins with the commercially available starting material, 3-fluoro-4-methylbenzoic acid. The synthesis involves two primary transformations:

-

Oxidation: The methyl group at the 4-position of 3-fluoro-4-methylbenzoic acid is oxidized to a carboxylic acid, yielding 3-fluoroterephthalic acid.

-

Selective Mono-esterification: The newly formed carboxylic acid at the 4-position of 3-fluoroterephthalic acid is selectively esterified to the corresponding methyl ester.

The overall synthetic scheme is depicted below:

Figure 1: Synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Oxidation of 3-Fluoro-4-methylbenzoic Acid

The oxidation of the methyl group on the aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For this step, potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent.

3.1.1. Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as a mixture of pyridine and water.

-

Heat the solution to reflux.

-

Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq.) in portions to the refluxing solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic.

-

The product, 3-fluoroterephthalic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

-

Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.

3.1.2. Mechanistic Rationale

The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate proceeds via a free radical mechanism. The benzylic hydrogen of the methyl group is susceptible to abstraction, initiating the oxidation process. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the corresponding benzoic acid. The presence of the electron-withdrawing fluorine atom and carboxylic acid group on the ring can influence the reactivity of the methyl group, but strong oxidizing conditions with KMnO₄ are generally effective.

Step 2: Selective Mono-esterification of 3-Fluoroterephthalic Acid

The selective esterification of one of the two carboxylic acid groups in 3-fluoroterephthalic acid is the key to obtaining the desired product. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an alcohol in the presence of an acid catalyst.[4][5][6][7][8] The selectivity for the 4-position over the 1-position can be influenced by steric and electronic factors, although in many cases, a statistical mixture may be obtained, requiring purification.

3.2.1. Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-fluoroterephthalic acid (1.0 eq.) in an excess of methanol, which acts as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[9]

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted dicarboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, which may contain the di-ester and unreacted starting material, can be purified by column chromatography on silica gel to isolate the desired this compound.

3.2.2. Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

-

Elimination of water as a leaving group, regenerating the carbonyl double bond.

-

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[4][8]

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | 3-Fluoro-4-methylbenzoic acid | KMnO₄, Pyridine, Water | 3-Fluoroterephthalic acid | 70-85% | >95% after recrystallization |

| 2 | 3-Fluoroterephthalic acid | Methanol, H₂SO₄ (cat.) | This compound | 50-70% | >98% after chromatography |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By employing well-established chemical transformations—oxidation and Fischer-Speier esterification—researchers can access this valuable building block in good yields and high purity. The provided experimental protocols and mechanistic discussions are intended to equip scientists with the necessary knowledge to successfully implement this synthesis in a laboratory setting.

References

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

ChemUniverse. (n.d.). This compound [Q09528]. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). US4010195A - Process for producing methyl p-toluate.

-

ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

Sources

- 1. This compound | 161796-11-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. iajpr.com [iajpr.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Fluoro-4-(methoxycarbonyl)benzoic acid: An In-depth Technical Guide

Introduction

3-Fluoro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a key structural motif in medicinal chemistry and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, underpinned by a comprehensive spectroscopic characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below.

Caption: Key proton environments in this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. [1]Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~165 | C=O (Ester) | The carbonyl carbon of the ester is also significantly deshielded. |

| ~160 (d, ¹JCF) | C-F | The carbon directly bonded to fluorine will be a doublet due to one-bond C-F coupling. |

| ~135-140 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid. |

| ~130-135 | Ar-C | Quaternary aromatic carbon attached to the methoxycarbonyl group. |

| ~120-130 (d) | Ar-CH | Aromatic methine carbons will show coupling to fluorine. |

| ~53 | -OCH₃ | The methyl carbon of the ester is in the aliphatic region. |

Interpretation and Causality

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electronegative oxygen and fluorine atoms will be shifted significantly downfield. The most notable feature will be the carbon-fluorine coupling. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), while other nearby carbons will show smaller two- and three-bond couplings (²JCF and ³JCF), which can aid in signal assignment.

The following workflow illustrates the process of assigning the ¹³C NMR signals.

Caption: Workflow for ¹³C NMR spectral analysis.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. [2]The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to extensive hydrogen bonding. [3][4] |

| ~1720 | Strong, Sharp | C=O stretch (Ester) | Typical carbonyl stretching frequency for an aromatic ester. |

| ~1690 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid appears at a slightly lower wavenumber due to hydrogen bonding. [5][6] |

| 1600-1450 | Medium | C=C stretch (Aromatic Ring) | Characteristic absorptions for the benzene ring. |

| ~1300 | Medium | C-O stretch | Associated with the carboxylic acid and ester groups. |

| ~1250 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically strong. |

Interpretation and Causality

The most diagnostic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. [7][8]The presence of two distinct carbonyl peaks, one for the ester and one for the carboxylic acid, is also a key indicator of the molecule's structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to this molecule, including the C-F stretch.

This diagram shows the relationship between the functional groups and their expected IR absorptions.

Caption: Correlation of functional groups to IR absorptions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. [9]

Predicted Mass Spectral Data

The molecular weight of this compound (C₉H₇FO₄) is 198.03 g/mol .

| m/z | Ion | Rationale |

| 198 | [M]⁺ | Molecular ion peak. |

| 181 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 167 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |

| 153 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 139 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |

| 123 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide. |

| 95 | [C₆H₄F]⁺ | Benzene ring fragment with fluorine. |

Interpretation and Causality

In electron ionization (EI) mass spectrometry, the molecule will be ionized and then fragment in predictable ways. Common fragmentation pathways for benzoic acid derivatives include the loss of the substituents from the aromatic ring. For this molecule, the loss of the hydroxyl group, the methoxy group, and the entire carboxylic acid or ester groups are all expected fragmentation pathways. The stability of the resulting carbocations will influence the relative abundance of the fragment ions. In negative ion mode (ESI-), the primary fragmentation would likely be the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻.

This diagram outlines a plausible fragmentation pathway.

Caption: Simplified fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300).

-

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This technical guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the underlying principles and the influence of the molecule's structural features on the spectroscopic output, researchers can confidently identify and characterize this important chemical compound. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Zaikin, V. G., & Mikaya, A. I. (1993). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Derivatives of Substituted Benzoic Acids. Journal of Analytical Chemistry of the USSR, 48(8), 947-956.

-

Clark, J. (2023). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

- Bowie, J. H., & White, P. Y. (1979). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 32(7), 1545-1552.

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

MDPI. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

-

StudyCorgi. (n.d.). Benzoic Acid Ir Spectrum Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

- 1. 1,2-Octanediol [webbook.nist.gov]

- 2. 168892-66-8[4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid]- Acmec Biochemical [acmec.com.cn]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. Macklin - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 5. 3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester [webbook.nist.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]

- 7. 6277-38-9[4-METHOXY-3-NITROACETOPHENONE]- Acmec Biochemical [acmec.com.cn]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(methoxycarbonyl)benzoic acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS: 161796-11-8). As a functionalized aromatic carboxylic acid, this compound presents a nuanced solubility profile critical for its application in pharmaceutical synthesis, materials science, and chemical research. This document elucidates the underlying physicochemical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Physicochemical Profile of this compound

This compound is a solid, polyfunctional organic compound. Its molecular architecture is the primary determinant of its physical and chemical properties, including its solubility. The structure incorporates several key features that dictate its interaction with various solvent environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 161796-11-8 | [1] |

| Molecular Formula | C₉H₇FO₄ | |

| Molecular Weight | 198.15 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥ 95% |

| Storage | Sealed in dry, room temperature | |

Molecular Structure and Functional Group Analysis

The solubility behavior of a compound is fundamentally dictated by its structure. The key functional moieties of this compound are:

-

Aromatic Ring: A non-polar, hydrophobic core.

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties to the molecule.

-

Methoxycarbonyl Group (-COOCH₃): An ester group that is polar and can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): A highly electronegative substituent that creates a strong dipole moment in the C-F bond, increasing the molecule's overall polarity.

The presence of both a hydrogen-bond-donating carboxylic acid and multiple hydrogen-bond-accepting sites (the carbonyl oxygens and the fluorine atom) suggests that strong, specific interactions with polar solvents will be a dominant factor in its dissolution.

Protocol for Rapid Qualitative Solubility Assessment

This method is designed for a quick initial screening to categorize solubility. [2][3] Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Test tubes or small vials (e.g., 1-dram)

-

Selection of test solvents

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Add the test solvent dropwise, starting with 0.25 mL.

-

Cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: If all solid has dissolved to form a clear solution.

-

Partially Soluble: If some, but not all, of the solid has dissolved.

-

Insoluble: If no significant amount of solid has dissolved.

-

-

If the compound is insoluble, additional solvent can be added in increments (e.g., up to 1-2 mL) with vortexing after each addition to confirm insolubility.

-

Record observations systematically in a laboratory notebook.

Protocol for Quantitative Shake-Flask Method

This is a widely recognized method for obtaining accurate, equilibrium solubility data. [4] Objective: To determine the precise solubility of the compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a vial (ensure solid remains after equilibration).

-

Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of your analytical instrument.

-

Analyze the diluted sample using the calibrated instrument to determine its concentration.

-

Calculate the original solubility, accounting for the dilution factor. Express the final result in units such as mg/mL or Molarity (mol/L).

Conclusion and Practical Implications

This compound is a polar molecule whose solubility is dictated by its capacity for strong hydrogen bonding via its carboxylic acid group. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and poorly soluble in non-polar hydrocarbon solvents.

This solubility profile has direct implications for its practical application:

-

Chemical Synthesis: For reactions involving this compound, polar aprotic solvents like DMF or THF are likely to be excellent choices for creating a homogeneous reaction mixture.

-

Purification: Recrystallization procedures would likely involve dissolving the compound in a hot, moderately good solvent (e.g., ethanol or ethyl acetate) and then allowing it to crystallize upon cooling or by adding a non-polar anti-solvent (e.g., hexane).

-

Drug Development & Formulation: Understanding its low intrinsic aqueous solubility is the first step in developing formulation strategies, such as salt formation or the use of co-solvents, to enhance bioavailability for potential therapeutic applications.

The theoretical predictions and experimental protocols provided in this guide equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in a laboratory setting.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Sigma-Aldrich. This compound. Product Page.

- Dakenchem. (2025).

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Lab Manual.

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds.

- Thermo Fisher Scientific. (2021).

- Ossila. (2023). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid.

- Dakenchem. (2025). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Blog.

- Dakenchem. (2025). The Role of Fluorinated Benzoic Acids in Pharmaceutical Synthesis. Blog.

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

- ResearchGate. (2025).

- ResearchGate. (2025). The solubility of benzoic acid in seven solvents.

- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.

- Merck. This compound. Product Page.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Acknowledging the current landscape of available data, this document addresses the notable absence of a reported melting point for this specific compound in major chemical databases and provides a robust framework for its experimental determination and interpretation. By synthesizing theoretical principles with practical laboratory guidance, this whitepaper serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.

Introduction and Significance

This compound (CAS 161796-11-8) belongs to a class of substituted benzoic acids that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of a fluorine atom and a methyl ester group on the benzoic acid scaffold imparts unique electronic properties and potential for diverse chemical transformations. Such compounds are frequently explored in drug discovery programs for their ability to modulate biological activity and in materials science for the development of advanced polymers and liquid crystals.

A fundamental physical property for any solid crystalline compound is its melting point. It serves as a crucial indicator of purity and is instrumental in the initial stages of characterization.[1][2] A sharp melting point range is indicative of a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[1][3]

A thorough review of prominent chemical supplier databases and scientific literature reveals that an experimentally determined melting point for this compound is not publicly available.[4][5] This data gap underscores the importance of rigorous experimental characterization for researchers working with this and other novel compounds.

Physicochemical Properties and Comparative Analysis

While the melting point for our target compound is not reported, an analysis of its isomers and structurally related compounds can provide valuable context and predictive insights. The substitution pattern on the benzene ring significantly influences intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the melting point.

| Compound | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| This compound | 161796-11-8 | C₉H₇FO₄ | Not Available [4][5] |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Not listed | C₉H₇FO₄ | 154–155[6] |

| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | C₈H₇FO₃ | 211-213[7][8] |

| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | C₈H₇FO₂ | 171-175[5] |

Data compiled from cited sources.

The melting point of the constitutional isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, is reported to be 154–155 °C.[6] This provides a reasonable estimate for the melting point of the 3-fluoro isomer, although differences in crystal packing due to the altered substituent positions will inevitably lead to a different value.

Proposed Synthesis and Purification Workflow

For researchers aiming to determine the melting point of this compound, a prerequisite is the synthesis and purification of a high-purity sample. Drawing from established methodologies for related compounds, a plausible synthetic route is outlined below.[6]

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Adaptable for 3-Fluoro Isomer)[6]

This protocol for the synthesis of the 2-fluoro isomer can be adapted for the 3-fluoro isomer, likely starting from a correspondingly substituted precursor.

-

Reaction Setup: To a flask containing the starting aldehyde (e.g., 3-fluoro-4-formyl-methylbenzoate) and sulfamic acid in a mixture of water and acetonitrile, slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for approximately one hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and acidify with 1 N HCl.

-

Extraction: Extract the aqueous solution with ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethyl acetate, to obtain pure crystalline product.

Authoritative Guide to Melting Point Determination

The accurate determination of a melting point is a cornerstone of chemical characterization. The capillary method is the standard technique recognized in pharmacopeias.[9]

Caption: Standard workflow for the experimental determination of a melting point.

Step-by-Step Protocol for Melting Point Determination[1][9]

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered to ensure uniform heat distribution.[2]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Approximate Determination: Initially, heat the sample at a rapid rate (5-10 °C per minute) to determine an approximate melting range.[8] This saves time in subsequent, more precise measurements.

-

Accurate Measurement: Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-